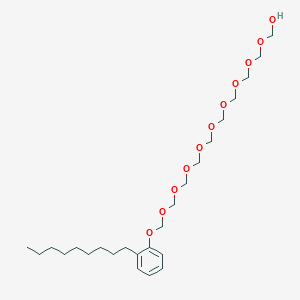
19-(2-Nonylphenoxy)-2,4,6,8,10,12,14,16,18-nonaoxanonadecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-(2-Nonylphenoxy)-2,4,6,8,10,12,14,16,18-nonaoxanonadecan-1-OL is a complex organic compound known for its surfactant properties. It is a member of the nonylphenol ethoxylates family, which are widely used in various industrial and research applications due to their ability to reduce surface tension and enhance the solubility of hydrophobic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 19-(2-Nonylphenoxy)-2,4,6,8,10,12,14,16,18-nonaoxanonadecan-1-OL typically involves the ethoxylation of nonylphenol. This process includes the reaction of nonylphenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures to achieve the desired degree of ethoxylation.
Industrial Production Methods
Industrial production of this compound follows a similar ethoxylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous feeding of nonylphenol and ethylene oxide into a reactor, where the reaction takes place. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
19-(2-Nonylphenoxy)-2,4,6,8,10,12,14,16,18-nonaoxanonadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
19-(2-Nonylphenoxy)-2,4,6,8,10,12,14,16,18-nonaoxanonadecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants in various industrial processes.
Mecanismo De Acción
The mechanism of action of 19-(2-Nonylphenoxy)-2,4,6,8,10,12,14,16,18-nonaoxanonadecan-1-OL primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface between hydrophobic and hydrophilic phases, thereby stabilizing emulsions and enhancing solubility. Its molecular targets include cell membranes and hydrophobic compounds, where it disrupts interactions and facilitates solubilization.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(4-Nonylphenoxy)ethoxy]ethanol: Another nonylphenol ethoxylate with similar surfactant properties.
Nonylphenol diethoxylate: A related compound with two ethoxy groups, used in similar applications.
Uniqueness
19-(2-Nonylphenoxy)-2,4,6,8,10,12,14,16,18-nonaoxanonadecan-1-OL is unique due to its higher degree of ethoxylation, which enhances its solubility and surfactant properties compared to other nonylphenol ethoxylates. This makes it particularly effective in applications requiring high solubility and emulsification capabilities.
Propiedades
Número CAS |
64337-75-3 |
|---|---|
Fórmula molecular |
C25H44O11 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
(2-nonylphenoxy)methoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethanol |
InChI |
InChI=1S/C25H44O11/c1-2-3-4-5-6-7-8-11-24-12-9-10-13-25(24)36-23-35-22-34-21-33-20-32-19-31-18-30-17-29-16-28-15-27-14-26/h9-10,12-13,26H,2-8,11,14-23H2,1H3 |
Clave InChI |
FCLIXAGWNGDBNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1OCOCOCOCOCOCOCOCOCOCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




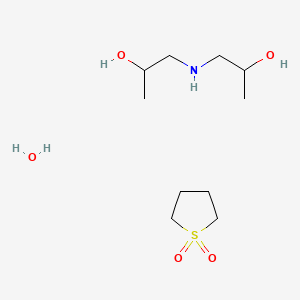
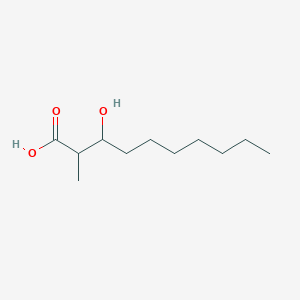

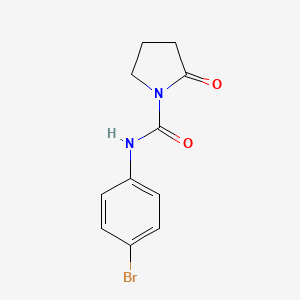
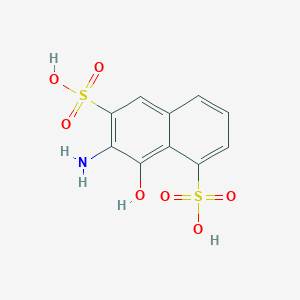
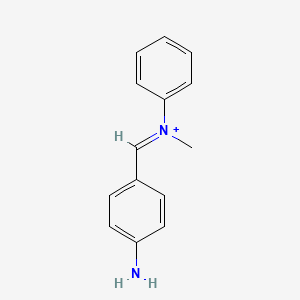
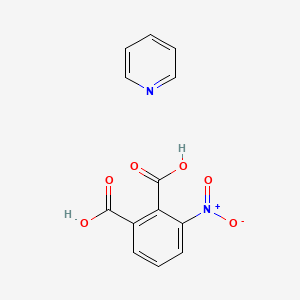



![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)

